4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxamide
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Overview
Description
4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxamide is a chemical compound with a molecular formula of C10H12N2O2 It is a derivative of benzopyran, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of salicylic aldehyde with ethyl cyanoacetate in the presence of ammonium acetate under reflux conditions . This reaction forms the benzopyran ring system, which is then further functionalized to introduce the amino and carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzopyran derivatives.
Scientific Research Applications
4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)methanol: Similar structure but with a hydroxyl group instead of a carboxamide group.
5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives: These compounds have different substituents on the benzopyran ring and show varying biological activities.
Uniqueness
4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its carboxamide group, in particular, plays a crucial role in its interaction with biological targets, making it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
4-amino-2,3-dihydrochromene-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-9(13)10(12)5-6-14-8-4-2-1-3-7(8)10/h1-4H,5-6,12H2,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVJPFDPMBSZEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(C(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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